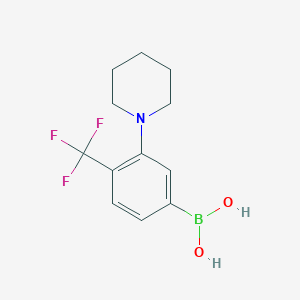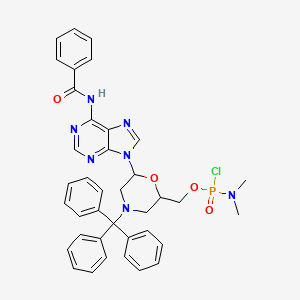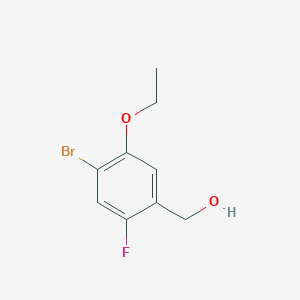
3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound features a piperidine ring, a trifluoromethyl group, and a boronic acid moiety, making it a versatile building block for various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Formation of the Aryl Bromide Intermediate: The starting material, 3-(Piperidin-1-yl)-4-(trifluoromethyl)aniline, is brominated to form 3-(Piperidin-1-yl)-4-(trifluoromethyl)bromobenzene.
Borylation Reaction: The aryl bromide intermediate undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to yield the desired boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Hydrolysis: The boronic acid can hydrolyze under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Hydrolysis: Phenolic derivatives.
科学研究应用
3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a protease inhibitor and in the design of enzyme inhibitors.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other biologically active molecules. The boronic acid moiety can interact with active sites of enzymes, leading to inhibition of enzyme activity.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the piperidine and trifluoromethyl groups, making it less versatile in certain applications.
4-(Trifluoromethyl)phenylboronic Acid: Lacks the piperidine group, which may affect its reactivity and binding properties.
3-(Piperidin-1-yl)phenylboronic Acid: Lacks the trifluoromethyl group, which may influence its chemical stability and reactivity.
Uniqueness
3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which enhance its reactivity and binding properties. These structural features make it a valuable compound in various chemical and biological applications.
属性
分子式 |
C12H15BF3NO2 |
|---|---|
分子量 |
273.06 g/mol |
IUPAC 名称 |
[3-piperidin-1-yl-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BF3NO2/c14-12(15,16)10-5-4-9(13(18)19)8-11(10)17-6-2-1-3-7-17/h4-5,8,18-19H,1-3,6-7H2 |
InChI 键 |
KZTWQXCDJMCLPF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)N2CCCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)-](/img/structure/B12089783.png)
![3-[(4-Bromophenyl)methyl]oxetane](/img/structure/B12089794.png)


![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid](/img/structure/B12089805.png)

![1-[(3-Bromo-4-methylphenyl)methyl]azetidine](/img/structure/B12089812.png)

![N-[3-(Methylsulfanyl)propyl]pyridin-3-amine](/img/structure/B12089828.png)

![[(3-Fluoro-4-methylphenyl)methyl]hydrazine](/img/structure/B12089841.png)
![3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089849.png)
![3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite](/img/structure/B12089851.png)

